molecular formula C20H24INO9 B2451021 [3,4-Bis(acetyloxy)-5-acetamido-6-(4-iodophenoxy)oxan-2-yl]methyl acetate CAS No. 1094815-93-6

[3,4-Bis(acetyloxy)-5-acetamido-6-(4-iodophenoxy)oxan-2-yl]methyl acetate

Cat. No. B2451021
CAS RN: 1094815-93-6
M. Wt: 549.314
InChI Key: BACZETLXMXQASX-UHFFFAOYSA-N
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Description

The compound “[3,4-Bis(acetyloxy)-5-acetamido-6-(4-iodophenoxy)oxan-2-yl]methyl acetate” is a complex organic molecule. It contains several functional groups, including acetyl groups (acetyloxy and acetamido), an iodophenoxy group, and an oxan ring (a type of oxygen-containing heterocycle). These functional groups suggest that the compound may have interesting chemical properties and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the desired yield, cost, availability of starting materials, and other factors. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxan ring and the iodophenoxy group suggests that this compound might have a rigid and complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the acetyl groups might be susceptible to hydrolysis, and the iodine atom in the iodophenoxy group could potentially be replaced by other groups in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties (such as IR, NMR, and UV-Vis spectra).

Scientific Research Applications

  • Glutaminase Inhibitors : A study by Shukla et al. (2012) investigated bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors. These compounds, including one analog with improved solubility, showed potential in inhibiting the growth of human lymphoma B cells in vitro and in a mouse model. This indicates a possible application in cancer research or treatment (Shukla et al., 2012).

  • RNase Mimics : Niittymäki et al. (2013) explored zinc complexes of oligonucleotide conjugates that act as artificial RNases. These complexes, including 2-(3,5-Bis{[1,5,9-tris(trifluoroacetyl)-1,5,9-triazacyclododecan-3-yloxy]methyl}phenoxy)ethanol, were synthesized for potential applications in molecular biology or therapeutic research (Niittymäki et al., 2013).

  • Bis-(D-Glucopyranosid-2-yl)oxamides Synthesis : Temeriusz et al. (2005) described the synthesis of new bis-(D-glucopyranosid-2-yl)oxamides, which could have potential applications in the field of carbohydrate chemistry or medicinal chemistry (Temeriusz et al., 2005).

  • Crystal Structure Analysis : Zukerman-Schpector et al. (2015) provided a detailed crystal structure analysis of a compound structurally similar to the one . Understanding such structures is crucial in the development of new materials or drugs (Zukerman-Schpector et al., 2015).

  • Hydrolysis Reactions : A study by Gaudiano et al. (1993) on a similar compound, Bi[5,5-bis(hydroxymethyl)-3-methyl-2-oxomorpholin-3-yl] (BHM-3 dimer), explored hydrolysis reactions. This research provides insights into chemical reaction mechanisms and potential applications in synthetic chemistry (Gaudiano et al., 1993).

  • Synthesis of Pyridones and Benzo-[f]-Thiochromene-2-Carbonitrile Derivatives : Mahmoud Arafat et al. (2022) conducted a study on the synthesis of compounds bearing N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide moiety. These compounds have potential applications in the development of new pharmaceuticals or materials (Arafat et al., 2022).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery. Without specific studies or data, it’s difficult to predict the mechanism of action of this compound.

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and its biological activity. Proper handling and disposal procedures should be followed when working with this compound to minimize risk.

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, and its potential applications. This might include exploring its use in the synthesis of other compounds, investigating its potential biological activity, or studying its physical and chemical properties in more detail .

properties

IUPAC Name

[5-acetamido-3,4-diacetyloxy-6-(4-iodophenoxy)oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24INO9/c1-10(23)22-17-19(29-13(4)26)18(28-12(3)25)16(9-27-11(2)24)31-20(17)30-15-7-5-14(21)6-8-15/h5-8,16-20H,9H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACZETLXMXQASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)I)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24INO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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